molecular formula C23H22N2O4S2 B2827874 5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3-(phenylthio)propanamido)thiophene-3-carboxamide CAS No. 476368-94-2

5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3-(phenylthio)propanamido)thiophene-3-carboxamide

Cat. No.: B2827874
CAS No.: 476368-94-2
M. Wt: 454.56
InChI Key: FQYLOHAFGXBQGH-UHFFFAOYSA-N
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Description

5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3-(phenylthio)propanamido)thiophene-3-carboxamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential therapeutic applications. This compound features a thiophene core substituted with a benzo[d][1,3]dioxole moiety, a phenylthio group, and a carboxamide functionality, making it a versatile molecule for various chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3-(phenylthio)propanamido)thiophene-3-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the thiophene core, followed by the introduction of the benzo[d][1,3]dioxole moiety and the phenylthio group. The final step involves the formation of the carboxamide functionality. Common reagents used in these steps include organolithium reagents, palladium catalysts, and amide coupling agents .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3-(phenylthio)propanamido)thiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like halogens for substitution reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound .

Scientific Research Applications

Mechanism of Action

The mechanism by which 5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3-(phenylthio)propanamido)thiophene-3-carboxamide exerts its effects involves interaction with specific molecular targets and pathways. It has been shown to induce apoptosis in cancer cells by causing cell cycle arrest and promoting programmed cell death. The compound interacts with key proteins involved in cell proliferation and survival, making it a promising candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3-(phenylthio)propanamido)thiophene-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to induce apoptosis and cell cycle arrest in cancer cells sets it apart from other similar compounds .

Properties

IUPAC Name

5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-(3-phenylsulfanylpropanoylamino)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4S2/c1-14-19(12-15-7-8-17-18(11-15)29-13-28-17)31-23(21(14)22(24)27)25-20(26)9-10-30-16-5-3-2-4-6-16/h2-8,11H,9-10,12-13H2,1H3,(H2,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQYLOHAFGXBQGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)CCSC2=CC=CC=C2)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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